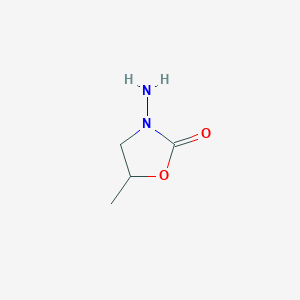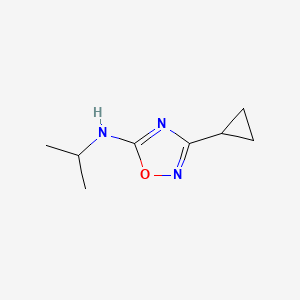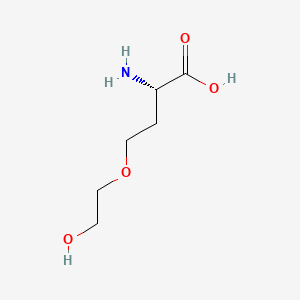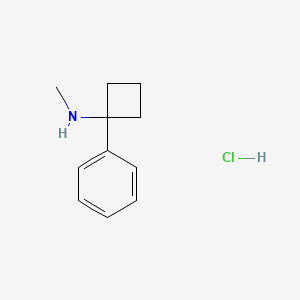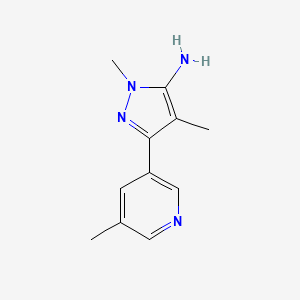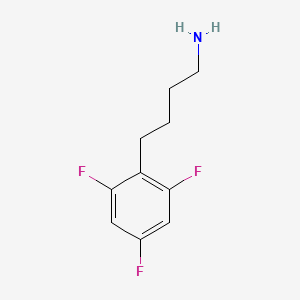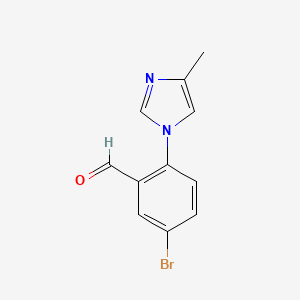
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom, a methyl group, and an imidazole ring attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromobenzaldehyde and 4-methylimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The 5-bromobenzaldehyde is reacted with 4-methylimidazole under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Formation of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: Formation of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzyl alcohol.
科学的研究の応用
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The imidazole ring can interact with active sites of enzymes, while the bromine and aldehyde groups can form specific interactions with biological targets.
類似化合物との比較
Similar Compounds
- 5-bromo-2-(1H-imidazol-1-yl)benzaldehyde
- 2-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a methyl-substituted imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
5-bromo-2-(4-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-14(7-13-8)11-3-2-10(12)4-9(11)6-15/h2-7H,1H3 |
InChIキー |
GBYQOPXXUQUXBG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
